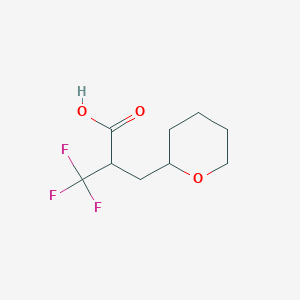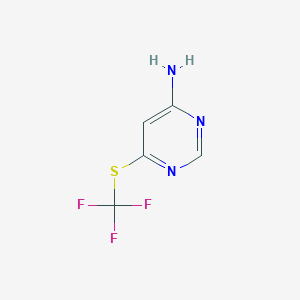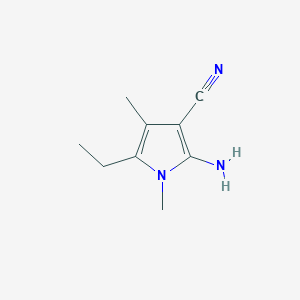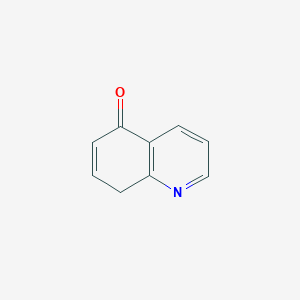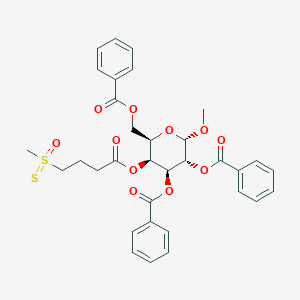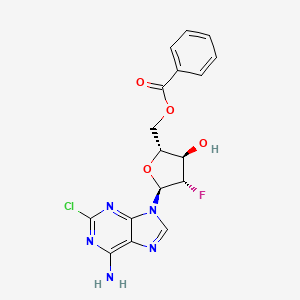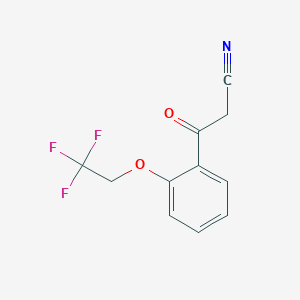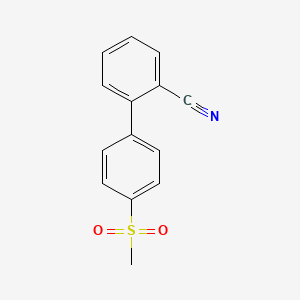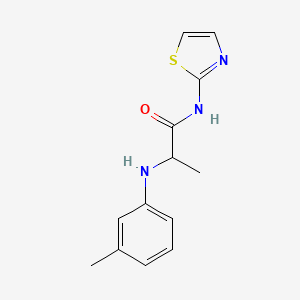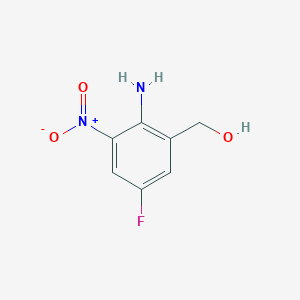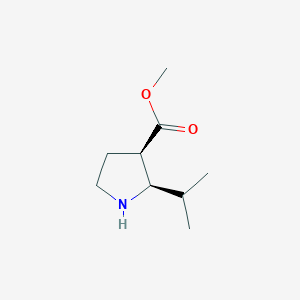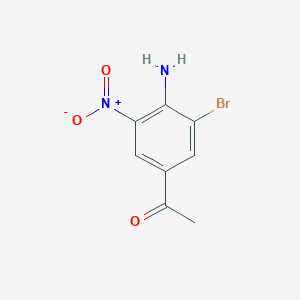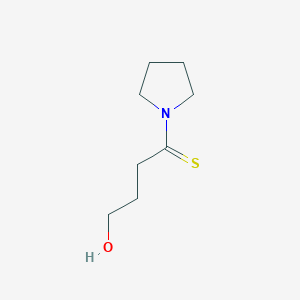
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione is a chemical compound with the molecular formula C8H15NOS. It consists of a pyrrolidine ring attached to a butane chain, which has a hydroxyl group and a thione group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione typically involves the reaction of pyrrolidine with a butane derivative that contains both a hydroxyl and a thione group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The temperature and pressure conditions are usually mild to moderate to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thione group can be reduced to form a thiol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of butanone derivatives, while reduction of the thione group can produce thiol derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione involves its interaction with specific molecular targets. The hydroxyl and thione groups can form hydrogen bonds and coordinate with metal ions, respectively, which can influence the activity of enzymes and other proteins. The pyrrolidine ring can also interact with various receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-one: Similar structure but with a ketone group instead of a thione group.
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thiol: Similar structure but with a thiol group instead of a thione group.
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-al: Similar structure but with an aldehyde group instead of a thione group.
Uniqueness
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione is unique due to the presence of both a hydroxyl and a thione group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H15NOS |
|---|---|
Peso molecular |
173.28 g/mol |
Nombre IUPAC |
4-hydroxy-1-pyrrolidin-1-ylbutane-1-thione |
InChI |
InChI=1S/C8H15NOS/c10-7-3-4-8(11)9-5-1-2-6-9/h10H,1-7H2 |
Clave InChI |
YASPBFMJTQTYKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=S)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


